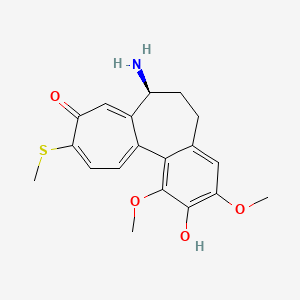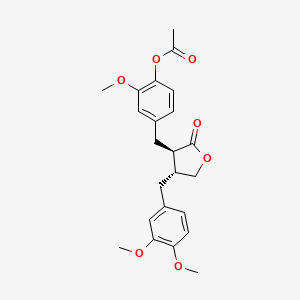
Arctigenin monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arctigenin monoacetate is a derivative of arctigenin, a naturally occurring lignan found in plants such as Arctium lappa (burdock). Arctigenin has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The acetylation of arctigenin to form this compound enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arctigenin monoacetate typically involves the acetylation of arctigenin. One common method is the reaction of arctigenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Arctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to arctigenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Arctigenin.
Substitution: Various substituted arctigenin derivatives.
科学研究应用
Arctigenin monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. It is also studied for its anti-inflammatory and anti-viral effects.
Industry: Its enhanced solubility and bioavailability make it suitable for formulation in pharmaceutical products.
作用机制
Arctigenin monoacetate exerts its effects through several mechanisms:
Molecular Targets: It targets proteins such as AMP-activated protein kinase (AMPK) and histone deacetylases (HDACs).
Pathways Involved: It activates AMPK, leading to improved glucose uptake and lipid metabolism. It also inhibits HDACs, resulting in increased histone acetylation and gene expression changes that promote apoptosis in cancer cells.
相似化合物的比较
Arctigenin: The parent compound with similar pharmacological activities but lower solubility.
Arctiin: A glycoside of arctigenin with different pharmacokinetic properties.
Uniqueness: Arctigenin monoacetate stands out due to its enhanced solubility and bioavailability, making it more effective in biological systems. Its ability to modulate multiple molecular targets and pathways also adds to its uniqueness compared to other lignan derivatives.
属性
CAS 编号 |
69232-85-5 |
|---|---|
分子式 |
C23H26O7 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
[4-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1 |
InChI 键 |
HKCGEUVLMDJSGX-ZWKOTPCHSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


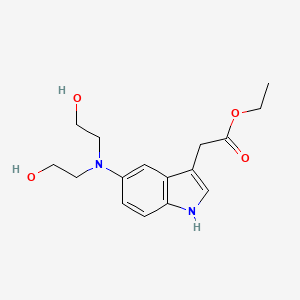
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

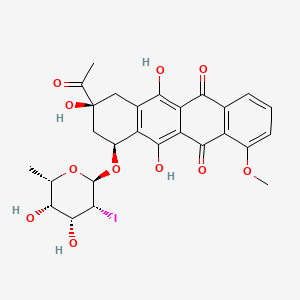
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
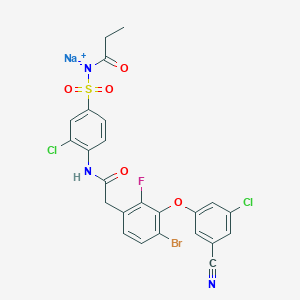
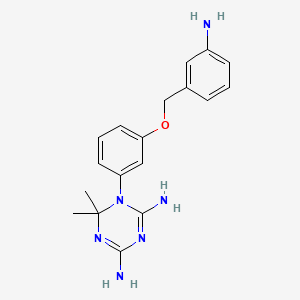
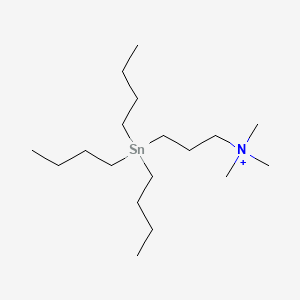
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
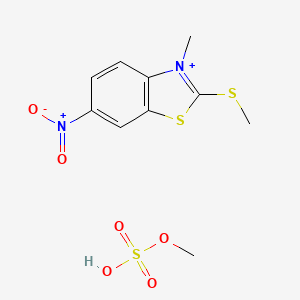
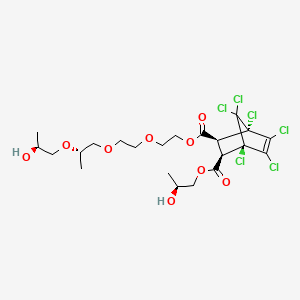
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

